

4-Hydroxypyridazine: A Versatile Heterocyclic Scaffold for Drug Discovery and Development

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Compound of Interest

Compound Name: 4-Hydroxypyridazine

Cat. No.: B169656

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyridazine, existing in tautomeric equilibrium with its pyridazinone form, is a crucial heterocyclic building block in the landscape of medicinal chemistry. Its unique structural features and versatile reactivity have positioned it as a privileged scaffold in the design and synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of **4-hydroxypyridazine** and its derivatives in drug discovery, with a focus on its role in the development of novel therapeutic agents. The pyridazinone core is a key pharmacophore in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.^{[1][2][3][4][5]}

Physicochemical and Spectroscopic Properties

4-Hydroxypyridazine, also known by its IUPAC name 1H-pyridazin-4-one, is a crystalline solid. It exists in equilibrium with its enol tautomer, pyridazin-4-ol. The pyridazinone form is generally favored in the solid state and in polar solvents.

Table 1: Physicochemical Properties of **4-Hydroxypyridazine**

Property	Value	Reference
IUPAC Name	1H-pyridazin-4-one	[6]
Synonyms	4-Hydroxypyridazine, Pyridazin-4-ol	[6]
CAS Number	20733-10-2	[6]
Molecular Formula	C ₄ H ₄ N ₂ O	[6]
Molecular Weight	96.09 g/mol	[6]
Appearance	White to pale yellow crystalline solid	
pKa	Data not available in search results	
Solubility	Data not available in search results	

Spectroscopic Characterization:

The structural elucidation of **4-hydroxypyridazine** and its derivatives relies on various spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
- ¹³C NMR: The carbon NMR spectrum helps in identifying the carbon skeleton of the compound.
- IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present, with a characteristic C=O stretching frequency for the pyridazinone tautomer.
- Mass Spectrometry: Mass spectrometry determines the molecular weight and fragmentation pattern of the molecule.

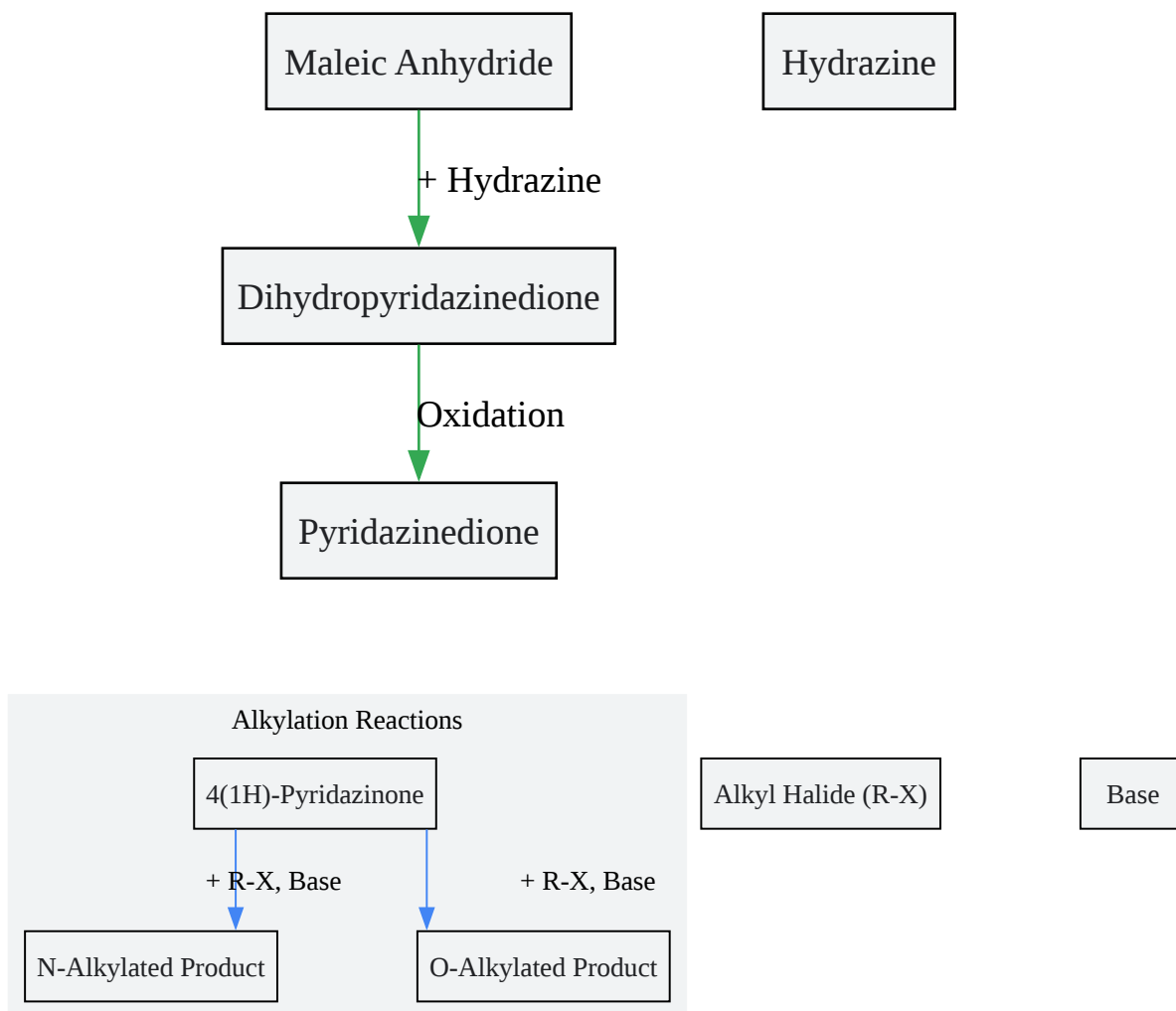
While specific spectral data for the parent **4-hydroxypyridazine** is not readily available in the provided search results, the synthesis and complete assignment of ^1H and ^{13}C NMR spectra for various pyridazin-3(2H)-one derivatives have been reported, demonstrating the utility of these techniques in characterizing this class of compounds.[7]

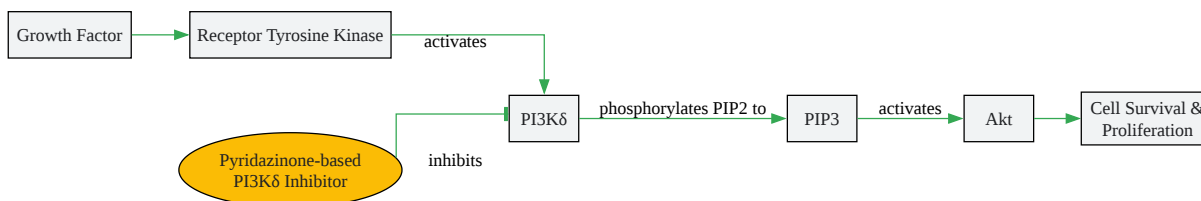
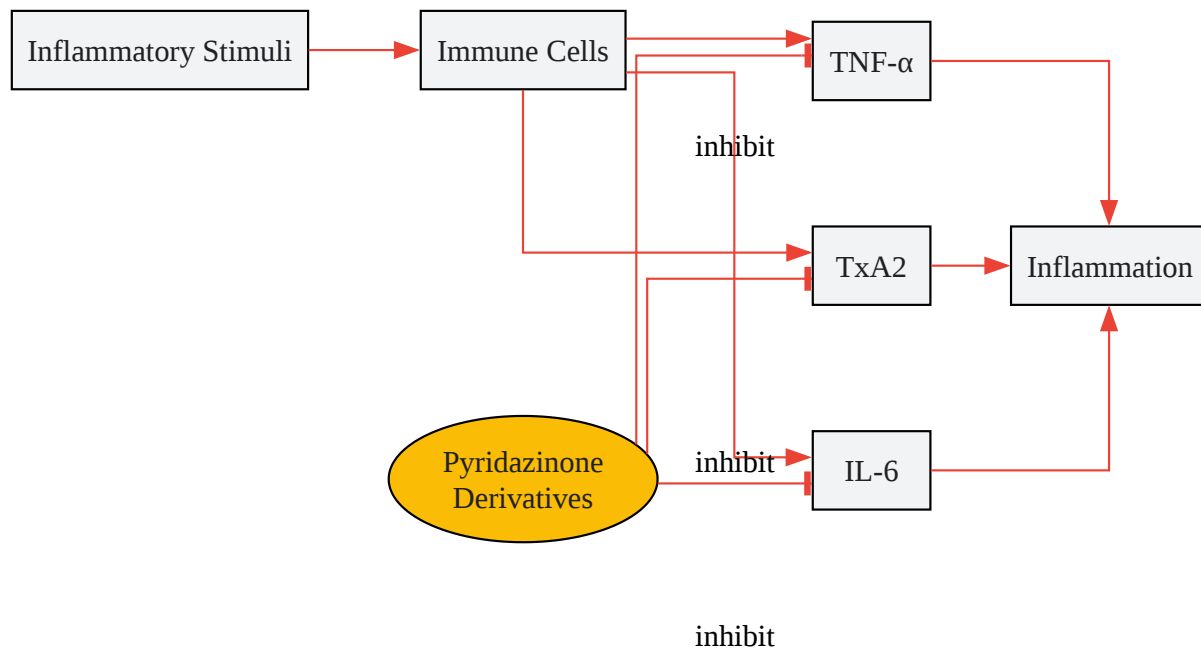
Synthesis of the 4-Hydroxypyridazine Core

The synthesis of the **4-hydroxypyridazine** scaffold can be achieved through several synthetic routes, often starting from readily available precursors.

Synthesis from Maleic Anhydride and Hydrazine

A common and versatile method for the preparation of pyridazinediones involves the condensation of maleic acid derivatives with hydrazines.[8] This approach allows for the introduction of various substituents on the pyridazine ring.





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